molecular formula C24H17BrClNO B11696273 (3E)-1-(4-bromo-2-methylphenyl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(4-bromo-2-methylphenyl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11696273
M. Wt: 450.8 g/mol
InChI Key: SPDHFUQDPHRWLE-XMHGGMMESA-N
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Description

(3E)-1-(4-BROMO-2-METHYLPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrol-2-one core substituted with bromine, chlorine, and phenyl groups. The presence of these substituents imparts distinct chemical properties to the compound, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(4-BROMO-2-METHYLPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-bromo-2-methylbenzaldehyde and 4-chlorobenzylideneacetone in the presence of a base such as sodium hydroxide. This reaction forms the intermediate compound, which is then cyclized using a suitable catalyst to yield the final product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is scaled up using batch or continuous flow reactors. The choice of reactor type depends on the desired production volume and efficiency. The reaction parameters are carefully controlled to ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to remove impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(4-BROMO-2-METHYLPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(3E)-1-(4-BROMO-2-METHYLPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s biological activity, including its potential as an antimicrobial or anticancer agent.

    Medicine: The compound’s pharmacological properties are investigated for potential therapeutic applications.

    Industry: The compound is explored for its use in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of (3E)-1-(4-BROMO-2-METHYLPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-1-(4-BROMO-2-METHYLPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of substituents and the resulting chemical properties

Properties

Molecular Formula

C24H17BrClNO

Molecular Weight

450.8 g/mol

IUPAC Name

(3E)-1-(4-bromo-2-methylphenyl)-3-[(4-chlorophenyl)methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C24H17BrClNO/c1-16-13-20(25)9-12-22(16)27-23(18-5-3-2-4-6-18)15-19(24(27)28)14-17-7-10-21(26)11-8-17/h2-15H,1H3/b19-14+

InChI Key

SPDHFUQDPHRWLE-XMHGGMMESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Br)N2C(=C/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C(=CC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4

Origin of Product

United States

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